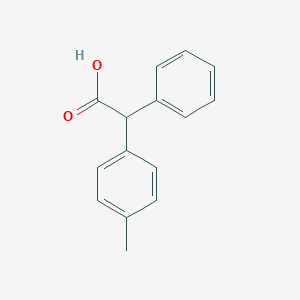

Phenyl(p-tolyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401984. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-7-9-13(10-8-11)14(15(16)17)12-5-3-2-4-6-12/h2-10,14H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDAJZSDPZCZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001295111 | |

| Record name | 4-Methyl-α-phenylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1882-56-0 | |

| Record name | 4-Methyl-α-phenylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, phenyl-p-tolyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl(p-tolyl)acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-α-phenylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenyl(p-tolyl)acetic acid CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenyl(p-tolyl)acetic acid, a valuable compound in chemical and pharmaceutical research. This document details its chemical properties, synthesis, and potential applications, presenting data in a clear and accessible format for laboratory and development settings.

Core Compound Identification

The primary focus of this guide is this compound, also known by its IUPAC name, 2-(4-methylphenyl)-2-phenylacetic acid.

| Identifier | Value |

| CAS Number | 1882-56-0[1] |

| Molecular Weight | 226.27 g/mol [1] |

| Molecular Formula | C₁₅H₁₄O₂ |

Synonyms:

-

(4-methylphenyl)(phenyl)acetic acid[1]

-

2-(4-methylphenyl)-2-phenylethanoic acid[1]

-

4-[carboxy(phenyl)methyl]toluene[1]

Synthesis Pathway

The synthesis of this compound can be achieved through various organic chemistry routes. A common conceptual pathway involves the reaction of a Grignard reagent with a suitable precursor, followed by carboxylation. The following diagram illustrates a logical workflow for its synthesis.

Caption: Conceptual synthesis workflow for this compound.

Experimental Protocols

While specific experimental protocols can vary, a general procedure for the synthesis of this compound via a Grignard reaction is outlined below. This protocol is illustrative and should be adapted and optimized based on laboratory conditions and available starting materials.

Materials:

-

p-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl phenylacetate

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings. Dissolve p-bromotoluene in anhydrous diethyl ether and add it dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium is consumed.

-

Reaction with Phenylacetate: Cool the Grignard solution in an ice bath. Dissolve ethyl phenylacetate in anhydrous diethyl ether and add it slowly to the Grignard reagent. The reaction is exothermic and should be controlled.

-

Carboxylation (Alternative Route): Alternatively, for a direct carboxylation of a precursor, the Grignard reagent can be poured over crushed dry ice.

-

Hydrolysis and Extraction: After the addition is complete, the reaction mixture is quenched by carefully adding aqueous HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications in Research and Development

This compound and its derivatives are of interest to researchers in medicinal chemistry and materials science. Its structural motif, containing both a phenyl and a tolyl group attached to a chiral center (after the carboxylic acid), makes it a candidate for the development of novel anti-inflammatory agents. The general class of non-steroidal anti-inflammatory drugs (NSAIDs) often contains an acetic acid moiety.

The logical relationship for its potential use in drug discovery is illustrated below.

Caption: Rationale for exploring this compound in drug discovery.

Further research is necessary to fully elucidate the biological activities and potential therapeutic applications of this compound. This guide serves as a foundational resource for professionals embarking on studies involving this compound.

References

Spectroscopic Analysis of 2-(p-tolyl)acetic acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(p-tolyl)acetic acid, a compound of interest in various research and development sectors. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for 2-(p-tolyl)acetic acid is C₉H₁₀O₂, with a molecular weight of 150.17 g/mol . Spectroscopic analysis confirms this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was performed in deuterated chloroform (CDCl₃) to elucidate the chemical structure of 2-(p-tolyl)acetic acid.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.12-7.17 | Multiplet | 4H | Aromatic protons (AA'BB' system) |

| 3.60 | Singlet | 2H | Methylene protons (-CH₂-) |

| 2.32 | Singlet | 3H | Methyl protons (-CH₃) |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 178.21 | Carboxylic acid carbon (C=O) |

| 136.90 | Aromatic carbon (C-CH₃) |

| 130.15 | Aromatic carbon (quaternary) |

| 129.25 | Aromatic carbon (CH) |

| 129.13 | Aromatic carbon (CH) |

| 40.58 | Methylene carbon (-CH₂-) |

| 21.00 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of 2-(p-tolyl)acetic acid exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3000 (broad) | O-H stretch | Carboxylic acid |

| ~2900 | C-H stretch | Aliphatic (CH₂ and CH₃) |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1610, ~1515 | C=C stretch | Aromatic ring |

| ~1410 | O-H bend | Carboxylic acid |

| ~1300 | C-O stretch | Carboxylic acid |

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of 2-(p-tolyl)acetic acid.

| m/z | Assignment |

| 150 | Molecular ion [M]⁺ |

| 105 | [M - COOH]⁺, loss of the carboxylic acid group |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of 2-(p-tolyl)acetic acid was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. For ¹H NMR, a standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was employed.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid 2-(p-tolyl)acetic acid was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of 2-(p-tolyl)acetic acid was prepared in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition: The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization (EI) source. The sample was introduced via direct infusion or through a gas chromatograph. The instrument was operated in positive ion mode, and data was collected over a mass range of m/z 50-200.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like 2-(p-tolyl)acetic acid.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility of p-Tolylacetic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the solubility of p-tolylacetic acid in a range of common organic solvents. The data presented is essential for professionals in the fields of chemical research, pharmaceutical development, and formulation science, where p-tolylacetic acid may be used as a reagent or building block.[1] This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Core Quantitative Data

The solubility of p-tolylacetic acid is a critical parameter for its application in various chemical processes. A summary of its solubility in numerous organic solvents at 25°C is presented in Table 1. This data allows for a direct comparison of solvent efficacy for dissolving p-tolylacetic acid.

Table 1: Solubility of p-Tolylacetic Acid in Common Organic Solvents at 25°C

| Solvent Family | Solvent Name | Solubility (g/L) |

| Alcohols | Methanol | 177.61[2] |

| Ethanol | 136.8[2] | |

| n-Propanol | 101.26[2] | |

| Isopropanol | 82.31[2] | |

| n-Butanol | 77.38[2] | |

| Isobutanol | 64.95[2] | |

| sec-Butanol | 83.24[2] | |

| n-Pentanol | 68.98[2] | |

| Ketones | Acetone | 136.16[2] |

| 2-Butanone (MEK) | 112.91[2] | |

| Esters | Ethyl Acetate | 52.52[2] |

| Methyl Acetate | 73.65[2] | |

| Ethers | Tetrahydrofuran (THF) | 157.52[2] |

| 1,4-Dioxane | 52.9[2] | |

| Amides | Dimethylformamide (DMF) | 224.08[2] |

| Nitriles | Acetonitrile | 34.62[2] |

| Aromatics | Toluene | 9.56[2] |

| Alkanes | n-Hexane | 5.78[2] |

| Aqueous | Water | 8.75[2] |

Experimental Protocols: Determining Solubility

The determination of solubility is a fundamental aspect of chemical research and drug development.[3] The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method.[4] The following protocol is a generalized procedure applicable for determining the solubility of p-tolylacetic acid in various organic solvents.

Objective: To determine the equilibrium solubility of p-tolylacetic acid in a selected organic solvent at a specific temperature.

Materials:

-

p-Tolylacetic acid (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid p-tolylacetic acid to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.[4]

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and preliminary studies may be needed to determine the optimal equilibration time.[5]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[5]

-

-

Analysis of the Saturated Solution:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of p-tolylacetic acid in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[6][7]

-

A calibration curve should be prepared using standard solutions of p-tolylacetic acid of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of p-tolylacetic acid in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Diagram of the Experimental Workflow:

Caption: Experimental workflow for determining the solubility of p-tolylacetic acid.

Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for selecting a solvent for p-tolylacetic acid based on solubility requirements and other practical considerations.

Caption: Logical workflow for solvent selection for p-tolylacetic acid.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. rheolution.com [rheolution.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. who.int [who.int]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

Phenylacetic Acid and Its Derivatives: A Comprehensive Technical Guide on Their Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetic acid (PAA) is a naturally occurring aromatic carboxylic acid that, along with its derivatives, is found across a wide spectrum of organisms, from microorganisms and plants to animals. Historically overshadowed by its structural analog, the principal auxin indole-3-acetic acid (IAA), recent research has illuminated PAA's distinct and significant roles in biological systems. In plants, it functions as a crucial phytohormone involved in growth and development.[1][2] In microorganisms, it acts as a signaling molecule, an antimicrobial agent, and a key intermediate in metabolic pathways.[3][4] In animals, it is a product of amino acid metabolism.[5][6] This technical guide provides an in-depth exploration of the natural occurrence of PAA and its derivatives, their biosynthetic and signaling pathways, and detailed experimental protocols for their analysis. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Natural Occurrence of Phenylacetic Acid and Its Derivatives

PAA is a versatile molecule with a broad distribution in nature.[4][7] Its presence and concentration vary significantly among different species and even within different tissues of the same organism.

In Plants

Phenylacetic acid is recognized as a natural auxin, a class of plant hormones that regulate various aspects of growth and development.[5][8] Although its auxin activity is generally weaker than that of IAA, PAA is often found in significantly higher concentrations in many plant tissues.[1][2] It has been identified in a wide range of vascular and non-vascular plants, including crops, where it plays a role in processes like shoot regeneration and root formation.[1][4] PAA is predominantly found in fruits, shoots, and seeds.[2][5]

Table 1: Concentration of Phenylacetic Acid (PAA) and Indole-3-Acetic Acid (IAA) in Various Plant Species and Tissues

| Plant Species | Tissue/Organ | PAA Concentration (pmol/g FW) | IAA Concentration (pmol/g FW) | Reference |

| Arabidopsis thaliana | Rosette Leaves | 200 - 3500 (range across organs) | Lower than PAA in most organs | [2] |

| Arabidopsis thaliana | Dry Seeds | High | Notably High | [1] |

| Arabidopsis thaliana | Siliques | Lower than IAA | Higher than PAA | [1][2] |

| Physcomitrium patens | (Whole plant) | 1,049 ± 278 | 14 ± 4 | [1] |

| Marchantia polymorpha | (Whole plant) | 469 ± 103 | 74 ± 10 | [1] |

| Various Crop Plants | Vegetative Shoots | Several times greater than IAA | Lower than PAA | [2] |

In Microorganisms

PAA and its derivatives are widely distributed among bacteria and fungi.[3][7] Many microbial species synthesize PAA, where it can function as an antimicrobial agent, a signaling molecule in quorum sensing and biofilm formation, or as a central intermediate in the degradation of aromatic compounds.[3][9] For example, certain soil bacteria like Bacillus licheniformis produce PAA, which is effective against other bacteria such as Staphylococcus aureus and Escherichia coli.[3] In plant-pathogen interactions, PAA produced by bacteria like Pseudomonas syringae can influence the outcome of the interaction.[8] The PAA degradation pathway is present in over 16% of currently sequenced bacterial genomes.[3]

Table 2: Occurrence and Function of Phenylacetic Acid in Selected Microorganisms

| Microorganism | Role/Function of PAA | Reference |

| Pseudomonas aeruginosa | Disrupts quorum sensing, attenuates biofilm formation | [3] |

| Bacillus licheniformis | Antimicrobial activity against S. aureus and E. coli | [3] |

| Bacillus mycoides | Antifungal; suppresses spore germination in Fusarium oxysporum | [10][11] |

| Azospirillum brasilense | Production of PAA as an auxin-like compound | [11] |

| Enterobacter cloacae | Production of PAA | [11] |

| Penicillium chrysogenum | PAA is used as a precursor for Penicillin G biosynthesis | [12][13] |

| Clostridium spp. | Metabolic product | [3][14] |

| Bacteroides spp. | Metabolic product | [3][14] |

In Animals

In animals, including humans, phenylacetic acid is primarily an endogenous catabolite of the essential amino acid phenylalanine.[5][15] It is also formed from the metabolism of phenethylamine by monoamine oxidase, followed by the action of aldehyde dehydrogenase.[5][6] PAA has been identified in various biofluids, including blood, urine, and cerebrospinal fluid.[15] It is also produced by the metapleural gland of most ant species, where it serves as a potent antimicrobial agent to protect the colony from pathogens.[5][6]

Biosynthesis and Signaling Pathways

The synthesis and signaling mechanisms of PAA share similarities with other key metabolic pathways, yet possess unique enzymes and regulatory features.

Biosynthesis of Phenylacetic Acid

The primary biosynthetic route for PAA in both plants and microorganisms originates from the amino acid L-phenylalanine.[16][17] This pathway often parallels the well-studied IAA biosynthesis from tryptophan.[18]

The most common pathway involves three main steps:

-

Transamination: L-phenylalanine is converted to phenylpyruvic acid.

-

Decarboxylation: Phenylpyruvic acid is decarboxylated to form phenylacetaldehyde.

-

Oxidation: Phenylacetaldehyde is subsequently oxidized to yield phenylacetic acid.[17][19]

While the overall pathway is similar to that of IAA, studies have shown that the specific enzymes catalyzing these steps are distinct for PAA and IAA biosynthesis.[8][18] Alternative, secondary pathways may also exist, for instance, involving the conversion of phenylalanine to phenylethylamine, which is then metabolized to PAA.[17]

Signaling Pathways

In plants, PAA functions as an auxin and its signaling is mediated through the same core receptor system as IAA, involving the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors.[1][8] The binding of PAA to these receptors promotes the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, thereby activating the expression of auxin-responsive genes.[1]

In bacteria, PAA signaling is more varied. It can act as a chemoattractant for some species, like Pseudomonas putida, guiding them toward a potential carbon source.[9] In pathogenic bacteria, such as Acinetobacter baumannii, the PAA catabolic pathway is intricately linked to the regulation of antibiotic resistance and oxidative stress responses.[9] Accumulation of PAA can repress virulence factors, including the expression of type III secretion systems in Pseudomonas aeruginosa.[9]

Experimental Protocols

The accurate extraction and quantification of PAA from complex biological matrices are critical for research. The following section outlines a general methodology adaptable for various sample types, primarily focusing on plant tissue.

General Protocol for Extraction and Quantification of PAA

This protocol describes a liquid-liquid extraction followed by analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are common methods for PAA determination.[2][20][21]

Materials:

-

Biological sample (e.g., 100-500 mg fresh weight of plant tissue)

-

Liquid nitrogen

-

Extraction solvent: 80% methanol or acidified ethyl acetate

-

Internal standard (e.g., deuterated PAA, d7-PAA)[20]

-

Hydrochloric acid (HCl) or Formic acid to acidify samples

-

Organic solvents for partitioning (e.g., Toluene, Chloroform, Ethyl Acetate)[12][22]

-

Nitrogen gas stream for solvent evaporation

-

HPLC or LC-MS/MS system

Methodology:

-

Sample Preparation:

-

Flash-freeze the biological sample in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

-

-

Extraction:

-

Transfer the powdered sample to a centrifuge tube.

-

Add a known amount of internal standard (d7-PAA) to correct for sample loss during processing.

-

Add 1-5 mL of cold extraction solvent.

-

Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

-

Centrifuge at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

-

-

Purification (Liquid-Liquid Extraction):

-

Acidify the pooled supernatant to a pH of ~2.5-3.0 with HCl or formic acid. This protonates the PAA, making it more soluble in organic solvents.

-

Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).

-

Vortex vigorously for 1 minute and centrifuge to separate the phases.

-

Carefully collect the upper organic phase containing the PAA. Repeat the partitioning step twice more on the aqueous phase.

-

Pool the organic fractions.

-

-

Concentration:

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for chromatographic analysis (e.g., 50% methanol).

-

-

Quantification:

-

Analyze the reconstituted sample using HPLC with UV detection or, for higher sensitivity and specificity, LC-MS/MS.[20][23]

-

HPLC Conditions (Example): A reverse-phase C18 column can be used with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., phosphoric or formic acid).[23]

-

LC-MS/MS Conditions (Example): Use electrospray ionization (ESI) in negative mode and monitor the specific mass-to-charge (m/z) transitions for PAA and the internal standard (d7-PAA) using Multiple Reaction Monitoring (MRM).[20]

-

Construct a standard curve using known concentrations of PAA to quantify the amount in the sample.

-

References

- 1. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 6. Phenylacetic acid: chemical formula, occurrence in nature, role ... [antropocene.it]

- 7. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis [frontiersin.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ejournal.undip.ac.id [ejournal.undip.ac.id]

- 14. scilit.com [scilit.com]

- 15. Human Metabolome Database: Showing metabocard for Phenylacetic acid (HMDB0000209) [hmdb.ca]

- 16. biorxiv.org [biorxiv.org]

- 17. Phenylacetic acid metabolism in land plants: novel pathways and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images?1[OPEN] | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. CN108426964A - A kind of method that LC-MS detects phenylacetic acid content in water - Google Patents [patents.google.com]

- 22. [Express method of determining phenylacetic acid in the culture broth during the biosynthesis of benzylpenicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Technical Guide to the Biological Activities of Substituted Phenylacetic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted phenylacetic acid (PAA) compounds. Phenylacetic acid, with its simple aromatic carboxylic acid structure, serves as a versatile scaffold in medicinal chemistry.[1] By modifying the phenyl ring and the acetic acid moiety, researchers have developed a vast array of derivatives with significant therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and Aceclofenac are prime examples of clinically successful PAA derivatives.[4] This document details the mechanisms of action, presents quantitative activity data, outlines relevant experimental protocols, and visualizes key pathways and workflows to support ongoing research and development in this field.

General Workflow for Activity Screening

The discovery and validation of novel PAA derivatives typically follow a structured experimental workflow. This process begins with the chemical synthesis of the target compounds and progresses through a series of in vitro and in vivo evaluations to determine their therapeutic potential.

References

Phenyl(p-tolyl)acetic Acid: An In-depth Technical Guide on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl(p-tolyl)acetic acid, a derivative of phenylacetic acid, has been identified as a key intermediate in the synthesis of various pharmaceutical compounds, particularly within the class of non-steroidal anti-inflammatory drugs (NSAIDs). While direct therapeutic applications of this compound are not extensively documented, its structural motif is integral to molecules with significant anti-inflammatory and analgesic properties. This technical guide consolidates the available information on this compound, focusing on its role as a synthetic precursor and the therapeutic relevance of its derivatives. The document will explore the known biological activities of structurally related compounds, potential mechanisms of action, and relevant experimental data where available.

Introduction

Phenylacetic acid and its derivatives are a class of compounds with diverse biological activities.[1] this compound, also known as 2-(4-methylphenyl)-2-phenylacetic acid, is an aromatic carboxylic acid.[2][3] Its chemical structure features a phenyl group and a p-tolyl group attached to the alpha-carbon of an acetic acid moiety. This structural arrangement is of significant interest in medicinal chemistry as it forms the core of several biologically active molecules.

While research directly investigating the therapeutic utility of this compound is limited, its importance as a building block in the synthesis of pharmaceuticals is well-established.[2] Specifically, it serves as a crucial intermediate in the development of anti-inflammatory and analgesic agents.[2][4] This guide aims to provide a comprehensive overview of the current understanding of this compound, with a focus on its potential therapeutic relevance derived from the activities of its derivatives.

Synthetic Protocols

The synthesis of this compound and its derivatives is a key area of research, enabling the generation of novel compounds for biological screening. Several synthetic routes have been described for phenylacetic acid derivatives in general.

General Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction

A common method for the synthesis of phenylacetic acids is the Willgerodt-Kindler reaction.[5] This reaction typically involves the conversion of an acetophenone to the corresponding phenylacetamide or thiomorpholide, followed by hydrolysis to the carboxylic acid.

Experimental Protocol: A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition [5]

-

Thiomorpholide Formation: A mixture of acetophenone (10 mmol), sulfur (20 mmol), morpholine (30 mmol), and p-toluene sulfonic acid (0.35 mmol) is refluxed with constant stirring in an oil bath at 120–130 °C for 8 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling, 20% NaOH and triethyl benzyl ammonium chloride (TEBA) (0.05 mmol) as a phase transfer catalyst are added to the reaction mixture. The mixture is then hydrolyzed for an additional 8 hours at 100 °C.

-

Purification: Upon completion, the reaction mixture is cooled and filtered. The filtrate is acidified with HCl to pH 6 and filtered again. Further acidification of the filtrate to pH 2 yields the crude phenylacetic acid. The crude product is then dissolved in 10% NaHCO3 solution, washed with ethyl acetate, and the aqueous layer is separated and acidified with dilute HCl to precipitate the pure phenylacetic acid.

Note: This is a general procedure for phenylacetic acids and may require optimization for the specific synthesis of this compound.

Potential Therapeutic Applications and Mechanism of Action

Direct evidence for the therapeutic applications of this compound is scarce. However, its structural similarity to known NSAIDs suggests potential anti-inflammatory and analgesic activities. The primary mechanism of action for many phenylacetic acid-derived NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Anti-inflammatory and Analgesic Potential

Compounds structurally related to this compound have demonstrated anti-inflammatory and analgesic properties. For instance, derivatives of (p-tolyl)acetic acid have been synthesized and evaluated for their anti-inflammatory activities.[6] The anti-inflammatory effect of NSAIDs is primarily mediated through the inhibition of prostaglandin synthesis.

Signaling Pathway: Cyclooxygenase (COX) Inhibition and Prostaglandin Synthesis

Caption: Potential mechanism of action via COX enzyme inhibition.

Antimicrobial Activity

Phenylacetic acid and its derivatives have also been investigated for their antimicrobial properties.[1] While specific studies on this compound are lacking, this represents a potential area for future research.

Pharmacokinetics

There is no available pharmacokinetic data for this compound. However, insights can be drawn from the pharmacokinetic profiles of structurally similar drugs, such as Ketoprofen, which is also a 2-arylpropionic acid derivative.

Ketoprofen is rapidly and almost completely absorbed after oral administration, with a short terminal half-life of 1 to 3 hours.[7][8] It is extensively bound to plasma albumin and is eliminated after biotransformation into inactive glucuroconjugated metabolites.[7][8] It is important to note that these are general characteristics of a related compound and the specific pharmacokinetic profile of this compound would need to be determined experimentally.

Quantitative Data

As there are no direct studies on the therapeutic effects of this compound, quantitative data such as IC50 values for enzyme inhibition or efficacy data from in vivo models are not available. The table below is provided as a template for future research findings.

| Parameter | Value | Experimental Model | Reference |

| COX-1 IC50 | Data not available | ||

| COX-2 IC50 | Data not available | ||

| In vivo Efficacy (% inhibition of edema) | Data not available | Carrageenan-induced paw edema in rats | |

| Analgesic Activity (ED50) | Data not available | Acetic acid-induced writhing in mice |

Conclusion and Future Directions

This compound is a molecule of interest primarily due to its role as a synthetic intermediate for pharmaceutically active compounds. While its own therapeutic potential remains largely unexplored, the established anti-inflammatory and analgesic activities of its derivatives suggest that it may possess similar properties.

Future research should focus on the following areas:

-

Biological Screening: Direct evaluation of this compound in a battery of in vitro and in vivo assays to determine its anti-inflammatory, analgesic, and antimicrobial activities.

-

Mechanism of Action Studies: If biological activity is confirmed, detailed mechanistic studies, including enzyme inhibition assays (e.g., COX-1/COX-2), should be conducted.

-

Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives to explore the SAR and optimize for potency and selectivity.

The generation of such data will be crucial in determining whether this compound itself, or its novel derivatives, hold promise as future therapeutic agents.

Experimental Workflows

Workflow for Investigating the Anti-inflammatory Potential of this compound

Caption: A proposed workflow for the preclinical evaluation of this compound.

References

- 1. jchps.com [jchps.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(4-METHYLPHENYL)-2-PHENYLACETIC ACID [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of ketoprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of ketoprofen and its enantiomers. | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Mechanism of Action of Phenylacetic Acid-Based Anti-inflammatory Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylacetic acid derivatives are a prominent class of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) widely utilized for their potent analgesic, anti-inflammatory, and antipyretic properties.[1] Structurally characterized by a phenylacetic acid moiety, this class includes well-known agents such as diclofenac and ketorolac.[2] Their therapeutic effects are primarily attributed to the inhibition of prostaglandin synthesis, although emerging evidence points to a more complex and multifaceted mechanism of action involving other signaling pathways.[1][3] This guide provides an in-depth technical overview of the core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism of action for phenylacetic acid-based NSAIDs is the inhibition of the cyclooxygenase (COX) enzyme.[4] COX enzymes are responsible for converting arachidonic acid into prostanoids, which include prostaglandins (PGs), prostacyclins, and thromboxanes.[1][4] These molecules are key mediators of inflammation, pain, and fever.[1]

There are two primary isoforms of the COX enzyme:

-

COX-1: This is a constitutive enzyme, meaning it is normally present in a variety of tissues.[5] It serves "housekeeping" physiological functions, including protecting the gastric mucosa, maintaining renal blood flow, and facilitating platelet aggregation.[1][5][6]

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and endotoxins at the site of inflammation.[5] The prostaglandins produced by COX-2 are major contributors to the classic signs of inflammation: pain, heat, redness, and swelling.[6]

Phenylacetic acid derivatives, like most traditional NSAIDs, are generally non-selective inhibitors of both COX-1 and COX-2.[2][7] The desired anti-inflammatory and analgesic effects are derived from the inhibition of COX-2, while the inhibition of COX-1 is largely responsible for the common adverse effects, such as gastrointestinal ulceration and bleeding.[5][8] The ratio of COX-1 to COX-2 inhibition is a critical factor in determining the side-effect profile of a specific agent.[5]

Caption: Prostaglandin synthesis pathway and NSAID inhibition.

The potency of NSAIDs is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The ratio of IC50 values for COX-1/COX-2 provides a measure of the drug's selectivity.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Diclofenac | 0.076[9] | 3[10] | ~0.025 |

| Ketorolac | 0.47[9] | - | - |

| Ibuprofen (Reference) | 2.9[9] | 0.2[10] | 14.5 |

| Celecoxib (Reference) | 14.93[9] | 7.6[10] | ~1.96 |

Note: IC50 values can vary depending on the specific assay conditions. The data presented is a compilation from multiple sources for comparative purposes.

Additional Mechanisms of Action

Beyond direct COX inhibition, phenylacetic acid derivatives may exert their anti-inflammatory effects through other molecular pathways.

Arachidonic acid can also be metabolized by lipoxygenase (LOX) enzymes to produce leukotrienes, which are potent mediators of inflammation, particularly in asthma and allergic reactions.[8][11][12] Some NSAIDs have been shown to inhibit the 5-LOX pathway, although this action is generally less pronounced than their effect on COX enzymes.[5][11] The development of dual COX/5-LOX inhibitors is an active area of research aiming to produce more potent anti-inflammatory drugs with a potentially improved gastrointestinal safety profile.[8]

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating the immune and inflammatory responses.[13][14] Upon activation by inflammatory stimuli like TNF-α or IL-1, NF-κB translocates to the nucleus and induces the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and the COX-2 enzyme itself.[14][15] Several studies have suggested that NSAIDs, including aspirin and sulindac, can inhibit the activation of NF-κB.[1][16] This inhibition may occur independently of COX inhibition and represents a significant, non-canonical mechanism for their anti-inflammatory effects.[1]

Caption: Overview of the NF-κB signaling pathway.

Experimental Protocols

The characterization of phenylacetic acid-based anti-inflammatory agents relies on a combination of in vitro and in vivo experimental models.

This protocol outlines a common method for determining the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.[17][18]

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme.[19]

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).[20]

-

Heme (cofactor).[18]

-

Arachidonic Acid (substrate).[17]

-

Fluorometric probe (e.g., ADHP - 10-Acetyl-3,7-dihydroxyphenoxazine).

-

Test inhibitor dissolved in a suitable solvent (e.g., DMSO).

-

Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm).[17]

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzyme, heme, ADHP, and arachidonic acid in the assay buffer according to the manufacturer's instructions.[18]

-

Assay Plate Setup: In a 96-well plate, set up wells for:

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[19]

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multichannel pipette.[17]

-

Measurement: Immediately begin measuring the fluorescence kinetically for 5-10 minutes.[17]

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Subtract the background slope from all other measurements.

-

Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.

-

Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Caption: Experimental workflow for an in vitro COX inhibition assay.

This is a widely used and validated animal model for evaluating the acute anti-inflammatory activity of NSAIDs.[21][22]

Animals:

-

Male Wistar or Sprague-Dawley rats (150-200g).

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.

-

Grouping: Animals are randomly divided into groups (n=6 per group):

-

Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

-

Standard Group: Receives a known anti-inflammatory drug (e.g., Indomethacin or Diclofenac).

-

Test Groups: Receive the phenylacetic acid derivative at different doses.

-

-

Initial Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Drug Administration: The vehicle, standard, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

-

Induction of Inflammation: 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[21]

-

Paw Volume Measurement: The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[21]

-

Data Analysis:

-

The edema is expressed as the increase in paw volume (mL) compared to the initial volume.

-

The percentage inhibition of edema for each group is calculated using the formula:

-

% Inhibition = [1 - (Vt / Vc)] x 100

-

Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.

-

-

Pharmacokinetics of Representative Agents

The clinical efficacy of phenylacetic acid NSAIDs is also governed by their pharmacokinetic profiles. Diclofenac and ketorolac are two widely used examples.

| Parameter | Diclofenac | Ketorolac |

| Bioavailability (Oral) | ~50% (due to first-pass metabolism) | >99% |

| Protein Binding | >99% (mainly to albumin)[23] | >99% |

| Time to Peak Plasma Conc. (Tmax) | ~2-3 hours | ~0.5-1 hour |

| Elimination Half-life | ~1-2 hours[23] | ~4-6 hours |

| Metabolism | Hepatic (CYP2C9)[23] | Hepatic (glucuronidation) |

| Excretion | Primarily renal (as metabolites)[23] | Primarily renal |

Data compiled from various pharmacokinetic studies.[24]

Conclusion

The mechanism of action of phenylacetic acid-based anti-inflammatory agents is centered on the potent inhibition of cyclooxygenase enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[3] While their primary therapeutic benefits arise from the inhibition of the inducible COX-2 isoform, their non-selective nature also leads to the inhibition of the constitutive COX-1 isoform, which accounts for many of their characteristic side effects.[5][8] Furthermore, evidence suggests that these agents may also modulate other key inflammatory pathways, including the lipoxygenase and NF-κB signaling cascades, contributing to their overall anti-inflammatory profile.[1][11] A thorough understanding of these multifaceted mechanisms is crucial for the rational use of existing drugs and the development of novel anti-inflammatory therapies with improved efficacy and safety.

References

- 1. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brainkart.com [brainkart.com]

- 3. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]

- 8. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 5-Lipoxygenase metabolic contributions to NSAID-induced organ toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 18. interchim.fr [interchim.fr]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]

- 22. researchgate.net [researchgate.net]

- 23. Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. scialert.net [scialert.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Phenyl(p-tolyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of Phenyl(p-tolyl)acetic acid, a valuable building block in medicinal chemistry and materials science. Two primary synthetic routes are presented: the Willgerodt-Kindler reaction, proceeding via a thioamide intermediate, and a Grignard reaction followed by oxidation. These protocols are designed to be clear, concise, and reproducible for researchers in drug development and organic synthesis. All quantitative data is summarized for easy comparison, and a visual representation of the synthetic workflow is provided.

Introduction

This compound and its derivatives are of significant interest in the development of novel therapeutic agents and functional materials. The presence of both a phenyl and a p-tolyl group on the alpha-carbon of acetic acid imparts unique steric and electronic properties, making it a versatile scaffold for molecular design. This document outlines two reliable methods for the laboratory-scale synthesis of this compound.

Method 1: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding carboxylic acids with the same number of carbon atoms.[1][2][3][4][5] This two-step protocol involves the formation of a thiomorpholide intermediate from phenyl p-tolyl ketone, followed by hydrolysis to yield the desired product.

Experimental Protocol

Step 1: Synthesis of Phenyl(p-tolyl)acetothiomorpholide

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine phenyl p-tolyl ketone (19.6 g, 0.1 mol), sulfur (6.4 g, 0.2 mol), and morpholine (26.1 g, 0.3 mol).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 130-140 °C) under a nitrogen atmosphere with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 8-12 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 200 mL of cold water with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL) to remove excess morpholine, followed by saturated sodium bicarbonate solution (1 x 100 mL), and finally with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenyl(p-tolyl)acetothiomorpholide.

-

-

Purification: The crude product can be purified by recrystallization from ethanol to yield the pure thiomorpholide as a solid.

Step 2: Hydrolysis to this compound

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified phenyl(p-tolyl)acetothiomorpholide (from Step 1) in a mixture of glacial acetic acid (150 mL), concentrated sulfuric acid (20 mL), and water (30 mL).

-

Reaction Execution: Heat the mixture to reflux (approximately 120 °C) with stirring for 6-8 hours.

-

Monitoring: Monitor the hydrolysis by TLC until the starting material is no longer visible.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

-

A precipitate of this compound will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

-

Purification: Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Phenyl p-tolyl ketone | - |

| Intermediate | Phenyl(p-tolyl)acetothiomorpholide | [2] |

| Final Product | This compound | - |

| Typical Yield (Step 1) | 75-85% | Adapted from[2] |

| Typical Yield (Step 2) | 80-90% | Adapted from[2] |

| Purity (after recrystallization) | >98% | - |

| Melting Point | To be determined experimentally | - |

Method 2: Grignard Reaction and Oxidation

This alternative route involves the synthesis of a diarylmethanol intermediate via a Grignard reaction, followed by oxidation to the target carboxylic acid.[6][7] This method offers a different synthetic approach that may be advantageous depending on the availability of starting materials.

Experimental Protocol

Step 1: Synthesis of Phenyl(p-tolyl)methanol

-

Grignard Reagent Preparation:

-

In a flame-dried 250 mL three-necked flask equipped with a dropping funnel, a reflux condenser with a calcium chloride tube, and a magnetic stirrer, place magnesium turnings (2.9 g, 0.12 mol).

-

Add a small crystal of iodine and 20 mL of anhydrous diethyl ether.

-

In the dropping funnel, place a solution of p-bromotoluene (17.1 g, 0.1 mol) in 80 mL of anhydrous diethyl ether.

-

Add a small portion of the p-bromotoluene solution to the magnesium turnings to initiate the reaction.

-

Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (p-tolylmagnesium bromide).

-

-

Reaction with Benzaldehyde:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of benzaldehyde (10.6 g, 0.1 mol) in 50 mL of anhydrous diethyl ether dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up:

-

Quench the reaction by slowly adding 100 mL of cold saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain crude Phenyl(p-tolyl)methanol.

-

-

Purification: The crude alcohol can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Oxidation to this compound

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve the purified Phenyl(p-tolyl)methanol (from Step 1) in 200 mL of acetone.

-

Reaction Execution:

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Jones reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting with water to 100 mL) dropwise with stirring until a persistent orange color is observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

-

Work-up:

-

Quench the excess oxidant by adding isopropyl alcohol until the solution turns green.

-

Remove the acetone under reduced pressure.

-

Add 200 mL of water and extract the product with diethyl ether (3 x 100 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield crude this compound.

-

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure acid.

Data Presentation

| Parameter | Value | Reference |

| Starting Materials | p-Bromotoluene, Benzaldehyde | - |

| Intermediate | Phenyl(p-tolyl)methanol | [8][9][10][11] |

| Final Product | This compound | - |

| Typical Yield (Step 1) | 70-80% | Adapted from[7] |

| Typical Yield (Step 2) | 60-70% | General oxidation |

| Purity (after recrystallization) | >98% | - |

| Melting Point | To be determined experimentally | - |

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic pathways, the following diagrams illustrate the logical flow of each method.

Caption: Workflow for the Willgerodt-Kindler Synthesis.

Caption: Workflow for the Grignard Reaction and Oxidation Synthesis.

References

- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 2. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone [designer-drug.com]

- 3. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. researchgate.net [researchgate.net]

- 5. sciencemadness.org [sciencemadness.org]

- 6. US6531597B2 - Process for preparation of 2-phenyl acetic acid derivatives - Google Patents [patents.google.com]

- 7. Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid [art-xy.com]

- 8. (R)-Phenyl(p-tolyl)methanol | C14H14O | CID 7003729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. 1517-63-1|Phenyl(p-tolyl)methanol|BLD Pharm [bldpharm.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

Application Note and Protocol: Hydrolysis of 4-Methylphenylacetonitrile to p-Tolylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of p-tolylacetic acid via the acid-catalyzed hydrolysis of 4-methylphenylacetonitrile. p-Tolylacetic acid is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The described method is a robust and scalable procedure, yielding a high-purity product.[3] This protocol includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, and tabulated data for easy reference. A workflow diagram is also provided to visually represent the experimental process.

Introduction

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[4][5] Nitriles, which can be prepared from alkyl halides, offer a two-step route to carboxylic acids with an additional carbon atom.[4][5] The hydrolysis of the nitrile group can be achieved under either acidic or basic conditions.[6][7][8] In acid-catalyzed hydrolysis, the nitrile is protonated, which increases its electrophilicity and facilitates the nucleophilic attack of water.[4][8] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid.[4][6] This application note details the acid hydrolysis of 4-methylphenylacetonitrile to produce p-tolylacetic acid, a compound with applications in the preparation of various biologically active molecules.[1]

Experimental Protocol

This protocol is adapted from established procedures for the acid-catalyzed hydrolysis of arylacetonitriles.[3]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Methylphenylacetonitrile (p-Tolylacetonitrile) | 98% | Commercially Available |

| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Commercially Available |

| Water (H₂O) | Deionized | Laboratory Supply |

| Toluene | Reagent | Commercially Available |

| Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) | Reagent | Commercially Available |

| Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Reagent | Commercially Available |

| Round-bottom flask (500 mL) | - | Laboratory Glassware |

| Stirring apparatus (magnetic stirrer or overhead stirrer) | - | Laboratory Equipment |

| Heating mantle or oil bath | - | Laboratory Equipment |

| Reflux condenser | - | Laboratory Glassware |

| Dropping funnel | - | Laboratory Glassware |

| Separatory funnel | - | Laboratory Glassware |

| Buchner funnel and filter flask | - | Laboratory Glassware |

| pH indicator paper or pH meter | - | Laboratory Equipment |

Procedure:

-

Reaction Setup: In a 500 mL four-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer, add 90 g of water.

-

Acid Addition: While stirring, slowly add 135 g (1.35 mol) of 98% concentrated sulfuric acid to the water. Caution: This process is highly exothermic. The acid should be added slowly and with cooling if necessary.

-

Heating: Heat the diluted sulfuric acid solution to 90°C.

-

Addition of Nitrile: Slowly add 150 g (1.12 mol) of 98% 4-methylphenylacetonitrile dropwise from the dropping funnel into the hot acid solution. Maintain the reaction temperature between 90-150°C during the addition.[3] The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, maintain the reaction mixture at reflux for 5-6 hours.[3] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to 80°C.

-

Add 300 mL of toluene and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic phase.

-

Extract the aqueous phase twice more with 100 mL portions of toluene.

-

Combine the organic phases and wash them twice with distilled water.

-

-

Crystallization:

-

Slowly cool the combined organic phase to 3-5°C with stirring to induce crystallization of the p-tolylacetic acid.

-

Collect the white, flaky crystals by filtration using a Buchner funnel.

-

-

Drying: Air-dry the product at room temperature (20-30°C).[3]

Data Summary

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Moles of 4-Methylphenylacetonitrile | 1.12 mol | [3] |

| Moles of Sulfuric Acid | 1.35 mol | [3] |

| Reaction Temperature | 90-150°C | [3] |

| Reaction Time | 5-6 hours | [3] |

| Yield of p-Tolylacetic Acid | 145.2 g (86.10%) | [3] |

Table 2: Product Characterization

| Property | Value | Reference |

| Appearance | White crystalline powder | [1][3] |

| Melting Point | 91.5-92.5°C | [3] |

| Purity (by GC) | 99.80% | [3] |

| Molecular Formula | C₉H₁₀O₂ | [9] |

| Molecular Weight | 150.17 g/mol | [9] |

Experimental Workflow

Caption: Workflow diagram for the synthesis of p-tolylacetic acid.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive and reacts exothermically with water. Handle with extreme care.

-

4-Methylphenylacetonitrile is harmful if swallowed or in contact with skin.

-

Toluene is a flammable and volatile solvent. Avoid open flames and ensure proper ventilation.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of p-tolylacetic acid from 4-methylphenylacetonitrile. The acid-catalyzed hydrolysis is an efficient transformation, yielding a high-purity product in good yield. The provided data and workflow diagram serve as valuable resources for researchers in the fields of organic synthesis and drug development.

References

- 1. 4-Methylphenylacetic acid | 622-47-9 [chemicalbook.com]

- 2. talentchemicals.com [talentchemicals.com]

- 3. CN100455557C - The production method of methylphenylacetic acid - Google Patents [patents.google.com]

- 4. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 9. p-Tolylacetic acid [webbook.nist.gov]

Application Notes: Phenyl(p-tolyl)acetic Acid Derivatives in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Introduction

Phenyl(p-tolyl)acetic acid and its structural analogs are valuable intermediates in the synthesis of a variety of pharmaceutical compounds. Their utility is particularly pronounced in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the p-tolyl group can influence the pharmacological properties of the final drug molecule, including its efficacy and pharmacokinetic profile. This document provides a detailed overview of the application of a p-tolyl containing precursor in the synthesis of the NSAID, Tolmetin.

Key Applications

Derivatives of this compound are primarily utilized in the synthesis of NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] By blocking this pathway, these drugs effectively reduce inflammation and alleviate pain. Tolmetin, a pyrroleacetic acid derivative, is a notable example of an NSAID synthesized from a p-tolyl precursor.[4][5]

Featured Intermediate: p-Toluoyl Chloride

For the synthesis of Tolmetin, a key intermediate derived from the p-tolyl structure is p-toluoyl chloride. This acylating agent is crucial for introducing the p-toluoyl moiety onto the pyrrole ring, a critical step in the construction of the final drug molecule.

Experimental Protocols: Synthesis of Tolmetin

This section details a multi-step synthesis of Tolmetin (1-methyl-5-(p-toluoyl)pyrrole-2-acetic acid), a widely used NSAID. The following protocol is a composite of established synthetic routes.

Materials:

-

1-Methyl-3-ethoxycarbonylpyrrole-2-acetate

-

p-Toluoyl chloride

-

Aluminum chloride (AlCl₃)

-

Methylene chloride (CH₂Cl₂)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water (H₂O)

Procedure:

Step 1: Friedel-Crafts Acylation

-

In a suitable reaction vessel, dissolve 1-methyl-3-ethoxycarbonylpyrrole-2-acetate in methylene chloride.

-

Cool the solution to approximately 0°C in an ice bath.

-

Slowly add aluminum chloride to the cooled solution while stirring.

-

To this mixture, add p-toluoyl chloride dropwise, maintaining the temperature between 0°C and 90°C.[6]

-

Continue stirring the reaction mixture at this temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 1-methyl-5-(p-toluoyl)-3-ethoxycarbonylpyrrole-2-acetate.

Step 2: Hydrolysis

-

Dissolve the crude product from Step 1 in a suitable solvent such as ethanol.

-

Add a solution of sodium hydroxide and heat the mixture to reflux.

-

Maintain the reflux until the hydrolysis is complete.

-

Cool the reaction mixture and acidify it with dilute hydrochloric acid.

-

The resulting precipitate, 1-methyl-5-(p-toluoyl)pyrrole-2-acetic acid (Tolmetin), is collected by filtration.[6]

-

The crude Tolmetin can be further purified by recrystallization from a suitable solvent.

Data Presentation

The following table summarizes the quantitative data for the synthesis of Tolmetin and its derivatives.

| Step | Product | Yield (%) | Melting Point (°C) | Reference |

| Friedel-Crafts Acylation | 1-methyl-5-(p-toluoyl)-3-ethoxycarbonylpyrrole-2-acetate | Good | Not specified | [6] |

| Hydrolysis | 1-methyl-5-(p-toluoyl)pyrrole-2-acetic acid (Tolmetin) | Good | 158-160 | [6] |

| Derivative Synthesis | N'-(2-Hydroxybenzylidene)-2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetohydrazide | 85 | 222-224 | [7] |

| Derivative Synthesis | N'-(2,3-Dihydroxybenzylidene)-2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetohydrazide | 90 | 263-265 | [7] |

| Derivative Synthesis | N-(2,6-Dichlorophenyl)-2-(2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)hydrazinecarboxamide | 82 | 245-247 | [7] |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for Tolmetin.

Signaling Pathway: Mechanism of Action of Tolmetin

Caption: Tolmetin's inhibition of COX enzymes.

References

- 1. What is the mechanism of Amtolmetin Guacil? [synapse.patsnap.com]

- 2. What is the mechanism of Tolmetin Sodium? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. Synthesis of 5-(p-Toluoyl)-1-Methylpyrrole-2-Acetic Acid [Tolmetin] -YAKHAK HOEJI | Korea Science [koreascience.kr]

- 5. Non-Steroidal Anti-inflammatory Drugs (NSAID)-Medicinal Chemistry | PDF [slideshare.net]

- 6. CA1151187A - Process for preparing 1-methyl-5-(p-toluoyl)pyrrole-2- acetic acid - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

Application Note: High-Performance Liquid Chromatography for the Quantification of Phenyl(p-tolyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl(p-tolyl)acetic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the precise measurement of this compound in various sample matrices. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound, being a relatively nonpolar compound, is retained by the stationary phase. The elution of the analyte is achieved by a polar mobile phase, and its concentration is determined by measuring the absorbance of the eluate at a specific wavelength using a UV detector.

Materials and Methods

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Analytical Balance

-

pH Meter

-

Sonicator

-

Vortex Mixer

-

0.45 µm Syringe Filters

Reagents and Chemicals

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid (or Formic acid for MS compatibility)[1]

-

Diluent: Acetonitrile:Water (50:50, v/v)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below. These parameters may be adjusted to suit specific laboratory instruments and requirements.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (75:25:0.1, v/v/v)[1][2] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C[2] |

| Detection Wavelength | 215 nm[2] |

| Run Time | 10 minutes |

Experimental Protocol

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is outlined below:

-

Accurately weigh a portion of the sample containing this compound.

-

Transfer the weighed sample to a suitable volumetric flask.

-

Add a portion of the diluent and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to the final volume with the diluent and mix thoroughly.

-